molecular formula C15H24O5 B1670584 Dihydroartemisinin CAS No. 71939-50-9

Dihydroartemisinin

Cat. No. B1670584
CAS RN: 71939-50-9
M. Wt: 284.35 g/mol
InChI Key: BJDCWCLMFKKGEE-ISOSDAIHSA-N
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Description

Dihydroartemisinin (DHA) is the active metabolite of all artemisinin compounds (artemisinin, artesunate, artemether, etc.) and is also available as a drug in itself. It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs .


Synthesis Analysis

DHA is obtained by transforming the lactone moiety of artemisinin into a lactol during a reduction reaction, in the presence of different mild hydride-reducing agents, such as sodium borohydride . In addition, DHA–Coumarin hybrids were designed and synthesized for potential anti-neuroinflammatory agents .


Molecular Structure Analysis

Dihydroartemisinin contains total 47 bond(s); 23 non-H bond(s), 3 six-membered ring(s), 2 seven-membered ring(s), 2 ten-membered ring(s), 3 eleven-membered ring(s), 1 hydroxyl group(s), and 2 ether(s) (aliphatic) .


Chemical Reactions Analysis

DHA has been found to have a relatively low thermal stability and a multistep thermooxidation . It has been associated with a low oral bioavailability and a short half-life .


Physical And Chemical Properties Analysis

DHA is soluble in chloroform and acetone. It is slightly soluble in methanol or ethanol, and almost insoluble in water . Its melting point is between 145 and 150 degrees Celsius .

Scientific Research Applications

Anti-Cancer Activity and Anti-Angiogenesis Dihydroartemisinin has been shown to inhibit the growth of various human cancer cell lines, including cervical, uterus chorion, embryo transversal, and ovarian cancer cells. It exhibits more potent effects than artesunate, another artemisinin derivative, in inhibiting cancer cell lines and suppressing angiogenesis in vitro. Its anti-cancer activity is highlighted by its ability to inhibit angiogenesis, a critical process for tumor growth and metastasis, in a dose-dependent manner (Chen, Zhou, & Fang, 2003).

Inhibition of Angiogenesis Dihydroartemisinin's antiangiogenic activity is further supported by studies showing its effectiveness in reducing vascular endothelial growth factor (VEGF) binding to its receptors, leading to lowered expression of major VEGF receptors in human umbilical vein endothelial cells (HUVEC). This action significantly inhibits angiogenesis in both in vitro and in vivo models, including the chicken chorioallantoic membrane (CAM) neovascularization model, suggesting its potential as an angiogenesis inhibitor (Chen, Zhou, Wang, & Wu, 2004).

Apoptosis Induction and Autophagy in Cancer Cells Further research into dihydroartemisinin's mechanisms of action reveals its ability to induce autophagy-dependent death in human tongue squamous cell carcinoma cells through DNA double-strand break-mediated oxidative stress. This suggests a novel approach to cancer therapy by promoting autophagic cell death in cancer cells (Shi et al., 2017).

Enhancing Radiotherapy Efficacy Dihydroartemisinin has been shown to enhance the radiosensitivity of human glioma cells, suggesting its potential use in improving the efficacy of radiotherapy for cancer treatment. This effect is associated with the induction of reactive oxygen species (ROS) and inhibition of the antioxidant enzyme glutathione-S-transferase (GST), pointing towards a synergistic approach in cancer therapy (Kim et al., 2006).

Targeting Cellular Iron and mTOR Signaling Research also indicates that dihydroartemisinin targets cellular iron homeostasis and transferrin receptor-1, disrupting cancer cell metabolism and proliferation. This action, combined with its ability to inhibit the mammalian target of rapamycin (mTOR)-mediated signaling pathways, provides a multi-faceted approach to cancer treatment, highlighting dihydroartemisinin's potential as a versatile anticancer agent (Ba et al., 2012; Odaka et al., 2014).

Safety And Hazards

When handling DHA, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Recent clinical studies suggest that DHA may be a safe and effective candidate for anti-tumor, anti-parasitic, anti-inflammatory and dermatological drugs . More phase II/III clinical trials of DHA on antiviral effects are needed .

properties

IUPAC Name

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDCWCLMFKKGEE-ISOSDAIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021652
Record name Dihydroartemisinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroartemisinin

CAS RN

71939-50-9
Record name Dihydroartemisinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71939-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroartemisinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARTENIMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A9O50735X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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